An In-depth Technical Guide to the Solubility of Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate
An In-depth Technical Guide to the Solubility of Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate
Introduction: The Role of Spirocyclic Scaffolds and the Imperative of Solubility
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous pharmacological properties is relentless. Among these, spirocyclic scaffolds, which feature two rings connected by a single common atom, have garnered significant attention. These rigid, three-dimensional structures offer a distinct exit vector geometry compared to traditional flat, aromatic rings, enabling a more precise exploration of chemical space. Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate (CAS No. 1363381-72-9) is a prime example of such a scaffold, combining a spirocyclic core with a primary amine and a Boc-protected secondary amine—functional handles ripe for synthetic elaboration in drug discovery programs.
However, the synthetic elegance of a molecule is only one part of its journey toward becoming a viable drug candidate. A critical, and often challenging, physicochemical property that dictates the fate of a compound is its solubility. Poor aqueous solubility can severely hamper absorption, lead to low bioavailability, complicate formulation development, and produce unreliable results in biological assays.[1]
This technical guide provides a comprehensive analysis of the solubility profile of Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate. As no empirical solubility data has been published for this specific compound, this guide will leverage an understanding of its structural components to predict its behavior in various solvent systems. More importantly, it will provide authoritative, field-proven protocols for the experimental determination of both thermodynamic and kinetic solubility, empowering researchers to generate the precise data needed to advance their drug development efforts.
Section 1: Physicochemical Characterization and Predicted Solubility Profile
The solubility of a molecule is intrinsically linked to its structural and electronic properties.[2] By dissecting the components of Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate, we can build a robust hypothesis of its solubility behavior.
Molecular Structure and Key Physicochemical Properties
The molecule consists of a central azaspiro[3.5]nonane core, a primary amine (-NH2) at the 1-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen at the 6-position.
| Property | Value | Source |
| CAS Number | 1363381-72-9 | [3] |
| Molecular Formula | C₁₃H₂₄N₂O₂ | [3] |
| Molecular Weight | 240.34 g/mol | [3][4] |
| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem CID: 72207685 |
| Hydrogen Bond Acceptors | 3 (from C=O and -NH₂) | PubChem CID: 72207685 |
| Topological Polar Surface Area | 55.6 Ų | [4] |
| Predicted XLogP3 | 1.3 | [4] |
The presence of both hydrogen bond donors and acceptors, coupled with a moderate polar surface area, suggests a molecule with a nuanced solubility profile. The predicted octanol-water partition coefficient (XLogP3) of 1.3 indicates a compound that is more lipophilic than hydrophilic but remains in a range often considered favorable for drug candidates.
Predicted Solubility in Aqueous and Organic Media
Aqueous Solubility: The primary amine group is basic and will be protonated at physiological pH, forming a positively charged ammonium salt. This ionization will significantly enhance aqueous solubility. Therefore, the aqueous solubility of Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate is expected to be highly pH-dependent, increasing substantially in acidic conditions (pH < 7) compared to neutral or basic conditions.
Organic Solubility: The molecule's solubility in organic solvents can be predicted based on the "like dissolves like" principle.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The ability to both donate and accept hydrogen bonds suggests good solubility in these solvents. A structurally related compound, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, is reported to be slightly soluble in methanol.[5][6] The presence of the additional primary amine on our target compound should further improve solubility in protic solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polar nature of the carbamate and the amine group should allow for favorable dipole-dipole interactions, leading to good solubility in solvents like DMSO and DMF.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are good at dissolving moderately polar compounds. The aforementioned related oxo-analog shows slight solubility in chloroform.[5][6] It is reasonable to expect similar or slightly better solubility for the target compound.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): The bulky, nonpolar tert-butyl group and the hydrocarbon backbone provide some lipophilic character, but the polar functional groups will likely limit solubility in highly nonpolar solvents.
This predictive analysis underscores the necessity of empirical testing to quantify these solubility characteristics accurately.
Section 2: Experimental Determination of Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution and is a critical parameter for preformulation and biopharmaceutical classification.[7][8] The "gold standard" for its determination is the Shake-Flask method.[9] This method ensures that the solution has reached equilibrium with the most stable solid form of the compound.
Causality Behind the Shake-Flask Method
The core principle is to allow an excess of the solid compound to equilibrate with the solvent over a sufficient period, ensuring the dissolution rate equals the precipitation rate. This process is influenced by temperature, agitation, and the intrinsic properties of the solid state (e.g., polymorphism). By measuring the concentration in the supernatant after this period, we obtain the true equilibrium solubility. It is crucial to analyze the remaining solid post-experiment (e.g., by XRPD or DSC) to confirm that no phase transition to a more stable, less soluble polymorph has occurred during the experiment.[6]
Experimental Workflow: Shake-Flask Method
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Detailed Protocol for the Shake-Flask Method
-
Compound Addition: Add an excess amount of solid Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate to a series of 2 mL glass vials. "Excess" means enough solid should remain visible at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline at pH 7.4, simulated gastric fluid, or organic solvents) to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand to let solids settle. Centrifuge the vials to pellet the remaining solid.[10]
-
Sampling: Carefully remove an aliquot of the clear supernatant. To ensure no fine particles are transferred, filter the supernatant through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Prepare a standard curve of the compound in the test solvent. Analyze the filtered supernatant using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration.[10]
-
Verification: The concentrations from samples taken at different time points (e.g., 24h and 48h) should agree to confirm that equilibrium was reached.[9]
Section 3: High-Throughput Determination of Kinetic Solubility
In early-stage drug discovery, speed and material conservation are paramount. Kinetic solubility assays are designed for high-throughput screening (HTS) to quickly rank compounds and flag potential liabilities.[11] These assays measure the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution.[1] The resulting value is often higher than the thermodynamic solubility because the compound may form a supersaturated solution or precipitate as an amorphous solid, which is more soluble than the stable crystalline form.[12]
Causality Behind the Nephelometric Method
Laser nephelometry is a rapid, non-destructive technique that measures the scattering of light by undissolved particles in a solution.[13] In a typical kinetic solubility assay, a compound is first dissolved in DMSO. This solution is then rapidly diluted into an aqueous buffer. If the compound's concentration exceeds its solubility limit under these conditions, it will precipitate, forming particles that scatter a laser beam. The intensity of the scattered light is proportional to the amount of precipitate, allowing for a rapid determination of the solubility limit, often referred to as the "cloud point."[14]
Experimental Workflow: Kinetic Solubility via Nephelometry
Caption: High-Throughput Kinetic Solubility Workflow using Laser Nephelometry.
Detailed Protocol for the Nephelometric Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate in 100% DMSO.
-
Plate Preparation: Using an automated liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 384-well microplate.
-
Buffer Addition: Rapidly add aqueous buffer (e.g., 98 µL of PBS, pH 7.4) to the wells to achieve the highest target concentration (e.g., 200 µM) and a final DMSO concentration of 2%.[15]
-
Incubation: Mix the plate and incubate at room temperature for a set period, typically 1 to 2 hours.[15]
-
Measurement: Place the microplate into a laser nephelometer and measure the light scattering (turbidity) in each well.[16]
-
Data Analysis: The concentration at which a significant increase in turbidity is observed above the background is defined as the kinetic solubility. This is often determined by plotting turbidity against concentration and identifying the inflection point.
Section 4: Data Interpretation and Strategic Application
Understanding the distinction between thermodynamic and kinetic solubility is crucial for making informed decisions in drug discovery.
-
Thermodynamic Solubility: This value is essential for developing oral formulations, as it represents the maximum concentration achievable in the gastrointestinal tract over time. It is a key parameter for the Biopharmaceutics Classification System (BCS).
-
Kinetic Solubility: This value is highly relevant for in vitro biological assays, which are often performed using compounds dosed from DMSO stocks. A compound precipitating in an assay well can lead to inaccurate potency measurements and false negatives. A kinetic solubility value well above the highest assay concentration is therefore desirable.
For Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate, the high-throughput kinetic solubility data would be used to quickly assess its suitability for HTS campaigns. The more resource-intensive thermodynamic solubility data would then be generated for promising hits to guide lead optimization and assess the feasibility of oral drug delivery.
Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate is not widely available, data from structurally similar compounds, such as other Boc-protected azaspirocycles, indicate that standard laboratory precautions should be observed. These compounds may cause skin, eye, and respiratory irritation.[17]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
Tert-butyl 1-amino-6-azaspiro[3.5]nonane-6-carboxylate is a valuable building block for medicinal chemistry, possessing the structural features necessary for creating novel, three-dimensional drug candidates. While specific solubility data is not yet in the public domain, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its behavior. Its basic amine suggests pH-dependent aqueous solubility, and its polarity profile indicates likely solubility in a range of common organic solvents.
Ultimately, empirical determination is non-negotiable. The detailed, self-validating protocols for the shake-flask (thermodynamic) and nephelometric (kinetic) assays provided in this guide offer a clear and authoritative path for researchers to generate the high-quality solubility data required for confident decision-making in the complex, multi-parameter optimization process that is modern drug discovery.
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